Cas no 118795-59-8 (Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis-)

Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- structure
118795-59-8 structure
Product Name:Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis-
CAS-nummer:118795-59-8
MF:C14H10N4O2
MW:266.25480222702
CID:1208328
PubChem ID:300451
Update Time:2025-04-20

Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol, 4,4'-(1,2,4,5-tetrazine-3,6-diyl)bis-
    • 4-[6-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydro-1,2,4,5-tetrazin-3-ylidene]cyclohexa-2,5-dien-1-one
    • HMS1593E07
    • 4,4'-(1,2,4,5-tetrazine-3,6-diyl)diphenol
    • 118795-59-8
    • MLS000064209
    • 4-[6-(4-hydroxyphenyl)-1,2,4,5-tetrazin-3-yl]phenol
    • NSC174877
    • 4-[6-(4-ketocyclohexa-2,5-dien-1-ylidene)-1,2-dihydro-1,2,4,5-tetrazin-3-ylidene]cyclohexa-2,5-dien-1-one
    • DTXSID00419390
    • HMS2387H05
    • 4-[6-(4-oxidanylidenecyclohexa-2,5-dien-1-ylidene)-1,2-dihydro-1,2,4,5-tetrazin-3-ylidene]cyclohexa-2,5-dien-1-one
    • SMR000076197
    • SCHEMBL13860770
    • BDBM37119
    • cid_5383583
    • NSC-174877
    • EU-0082989
    • 4-[6-(4-oxo-1-cyclohexa-2,5-dienylidene)-1,2-dihydro-1,2,4,5-tetrazin-3-ylidene]-1-cyclohexa-2,5-dienone
    • AKOS002181030
    • WAY-324345
    • CHEMBL1401717
    • STK242756
    • Inchi: 1S/C14H10N4O2/c19-11-5-1-9(2-6-11)13-15-17-14(18-16-13)10-3-7-12(20)8-4-10/h1-8,19-20H
    • InChI-sleutel: CPOMHYIJGJUENL-UHFFFAOYSA-N
    • LACHT: OC1C=CC(=CC=1)C1=NN=C(C2C=CC(=CC=2)O)N=N1

Berekende eigenschappen

  • Exacte massa: 266.0805
  • Monoisotopische massa: 266.08037557g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 2
  • Complexiteit: 264
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.2
  • Topologisch pooloppervlak: 92Ų

Experimentele eigenschappen

  • PSA: 92.02
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.